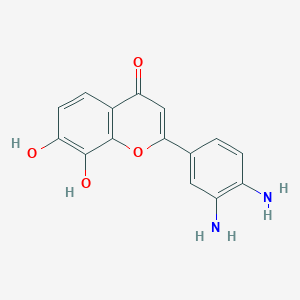
5-(4-Bromophenyl)-4,6-dichloropyrimidine
Übersicht
Beschreibung
"5-(4-Bromophenyl)-4,6-dichloropyrimidine" is a significant intermediate in the synthesis of pyrimidines and has broad applications in pharmaceutical and chemical fields. It's derived from commercially available methyl 2-(4-bromophenyl) acetate through a three-step synthesis process (Hou et al., 2016).
Synthesis Analysis
The compound is synthesized in a three-step process from methyl 2-(4-bromophenyl) acetate, achieving a total yield of 52.8%. This method was optimized from various synthesis methods reported in literature, providing a more efficient route for its production (Hou et al., 2016).
Molecular Structure Analysis
Though specific details on the molecular structure analysis of this compound are not explicitly mentioned in the papers found, related pyrimidine compounds exhibit interesting structural features. For example, compounds with similar pyrimidine structures show significant displacement from planar configurations, which might suggest similar characteristics in "5-(4-Bromophenyl)-4,6-dichloropyrimidine" (Trilleras et al., 2009).
Chemical Reactions and Properties
This compound serves as a key intermediate for synthesizing various active compounds. For instance, it has been used as a precursor in the synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl) butane-1sulfonamide and other structurally related compounds (Hou et al., 2016).
Physical Properties Analysis
The papers reviewed do not provide detailed information on the physical properties of "5-(4-Bromophenyl)-4,6-dichloropyrimidine." However, the synthesis method and molecular structure analysis suggest that its physical properties could be inferred from similar pyrimidine derivatives.
Chemical Properties Analysis
The chemical properties of "5-(4-Bromophenyl)-4,6-dichloropyrimidine" are closely linked to its reactivity as an intermediate in various chemical syntheses. Its utility in forming compounds with potential pharmaceutical applications highlights its significant chemical reactivity (Hou et al., 2016).
Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis of Pyrimidines : It serves as a crucial intermediate in synthesizing various pyrimidines, dimethyl2-(4-bromophenyl) malonate, and 5-(4-bromophenyl) pyrimidine-4,6-diol, which have wide applications in pharmaceutical and chemical fields (Hou et al., 2016).
Suzuki–Miyaura Reactions : The compound is used in Suzuki cross-coupling reactions with various aryl/heteroaryl boronic acids to yield novel pyrimidine analogs. This process is enhanced through optimization techniques and computational studies, which analyze the reactivity and structural aspects of the synthesized compounds (Malik et al., 2020).
Antiviral Activity : Derivatives of 5-(4-bromophenyl)-4,6-dichloropyrimidine, specifically 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown antiviral activity against retroviruses in cell culture, indicating their potential in developing antiretroviral drugs (Hocková et al., 2003).
'Green' Synthesis : An improved route for synthesizing 2-substituted 6-hydroxy-[3H]-pyrimidin-4-ones and 4,6-dichloropyrimidines, including 5-(4-bromophenyl)-4,6-dichloropyrimidine, is reported. This method uses less toxic reactants and is considered more environmentally friendly (Opitz et al., 2015).
Synthesis of Azo Compounds : The compound is used in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, demonstrating its utility in the development of new chemical entities (Nikpour et al., 2012).
Synthesis of Fluorescent Labels for Oligonucleotides : It has been utilized in the synthesis of fluorescent labels for oligonucleotides, contributing to advancements in DNA sequencing and other molecular biology applications (Holletz et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-4,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFLZORZXLIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599422 | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
CAS RN |
146533-41-7 | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-4,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



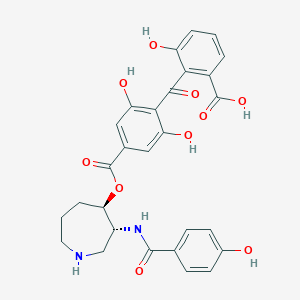
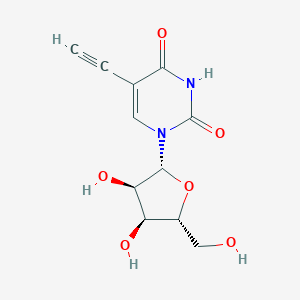
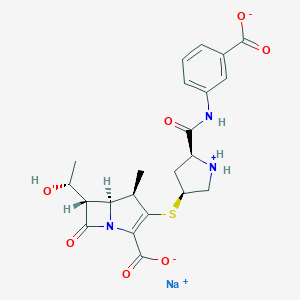
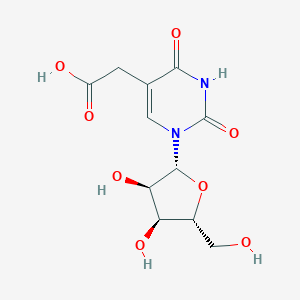
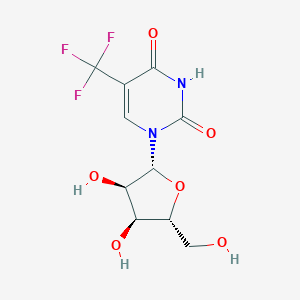
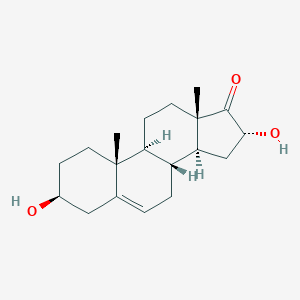




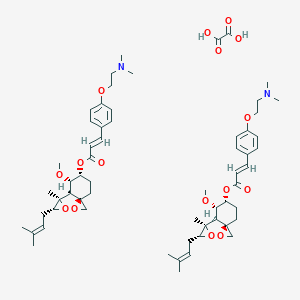

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
